molecular formula C14H14OS2 B058905 Benzylsulfinylsulfanylmethylbenzene CAS No. 16302-98-0

Benzylsulfinylsulfanylmethylbenzene

Cat. No.: B058905
CAS No.: 16302-98-0
M. Wt: 262.4 g/mol
InChI Key: VUJONJHZKSZFSA-UHFFFAOYSA-N
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Description

S-benzyl phenylmethanesulfinothioate: is an organic compound with the molecular formula C14H14OS2 . It is known for its unique structural features, which include a sulfinothioate group attached to a benzyl and phenylmethane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-benzyl phenylmethanesulfinothioate typically involves the reaction of benzyl chloride with phenylmethanesulfinothioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: S-benzyl phenylmethanesulfinothioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It serves as a precursor for various sulfinyl and sulfonyl derivatives .

Biology and Medicine: In biological research, this compound has been studied for its potential antioxidant properties. It has shown promise in inhibiting oxidative stress in cellular models, making it a candidate for further investigation in medical applications .

Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials. It can be used in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of S-benzyl phenylmethanesulfinothioate primarily involves its interaction with reactive oxygen species (ROS). It acts as an antioxidant by scavenging peroxyl radicals, thereby inhibiting oxidative stress. The benzylic hydrogen of the compound plays a crucial role in this radical scavenging activity . Additionally, it has been shown to inhibit enzymes like cathepsin B, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Comparison: S-benzyl phenylmethanesulfinothioate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

benzylsulfinylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS2/c15-17(12-14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJONJHZKSZFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSS(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437280
Record name benzylsulfinylsulfanylmethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16302-98-0
Record name benzylsulfinylsulfanylmethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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